Cas no 1805941-66-5 (2-Bromo-3-iodo-5-(trifluoromethyl)aniline)

2-Bromo-3-iodo-5-(trifluoromethyl)aniline is a halogenated aniline derivative with significant utility in synthetic organic chemistry, particularly in cross-coupling reactions and pharmaceutical intermediate synthesis. The presence of bromo and iodo substituents offers versatile reactivity for selective functionalization, while the electron-withdrawing trifluoromethyl group enhances its applicability in electrophilic substitution and metal-catalyzed transformations. This compound is valued for its stability under standard conditions and its role in constructing complex aromatic frameworks. Its structural features make it a valuable precursor for agrochemicals, pharmaceuticals, and advanced materials research, where precise halogenation patterns are required for targeted molecular design.
2-Bromo-3-iodo-5-(trifluoromethyl)aniline structure
1805941-66-5 structure
Product Name:2-Bromo-3-iodo-5-(trifluoromethyl)aniline
CAS No:1805941-66-5
MF:C7H4BrF3IN
MW:365.917043685913
CID:4974174
Update Time:2025-06-07

2-Bromo-3-iodo-5-(trifluoromethyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-3-iodo-5-(trifluoromethyl)aniline
    • Inchi: 1S/C7H4BrF3IN/c8-6-4(12)1-3(2-5(6)13)7(9,10)11/h1-2H,13H2
    • InChI Key: ZZYAMBJWZTUXIE-UHFFFAOYSA-N
    • SMILES: IC1C(=C(C=C(C(F)(F)F)C=1)N)Br

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 187
  • XLogP3: 3.5
  • Topological Polar Surface Area: 26

2-Bromo-3-iodo-5-(trifluoromethyl)aniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013020594-250mg
2-Bromo-3-iodo-5-(trifluoromethyl)aniline
1805941-66-5 97%
250mg
475.20 USD 2021-06-24
Alichem
A013020594-500mg
2-Bromo-3-iodo-5-(trifluoromethyl)aniline
1805941-66-5 97%
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798.70 USD 2021-06-24
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1805941-66-5 97%
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Additional information on 2-Bromo-3-iodo-5-(trifluoromethyl)aniline

Introduction to 2-Bromo-3-iodo-5-(trifluoromethyl)aniline (CAS No. 1805941-66-5)

2-Bromo-3-iodo-5-(trifluoromethyl)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 1805941-66-5, is a highly versatile aromatic heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules characterized by the presence of both bromine and iodine substituents on a benzene ring, which are strategically positioned to facilitate further functionalization through cross-coupling reactions. The introduction of a trifluoromethyl group at the 5-position enhances the electron-withdrawing properties of the molecule, making it an attractive intermediate for synthesizing more complex structures with tailored biological activities.

The structural motif of 2-bromo-3-iodo-5-(trifluoromethyl)aniline positions it as a valuable building block in modern synthetic chemistry. The combination of halogen atoms at the 2- and 3-positions allows for efficient palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl frameworks, which are prevalent in many pharmacologically active compounds. Furthermore, the trifluoromethyl group is known to modulate the pharmacokinetic properties of drug candidates by influencing lipophilicity and metabolic stability, making this compound particularly relevant for medicinal chemists seeking to optimize lead compounds.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases, including cancer, inflammation, and infectious disorders. The unique reactivity of 2-bromo-3-iodo-5-(trifluoromethyl)aniline has been leveraged in several cutting-edge studies. For instance, researchers have utilized this compound as a precursor in the synthesis of small-molecule inhibitors that disrupt key biological pathways involved in tumor progression. By employing palladium-catalyzed cross-coupling strategies, scientists have been able to generate derivatives with enhanced binding affinity to target proteins, leading to promising results in preclinical trials.

Another area where 2-bromo-3-iodo-5-(trifluoromethyl)aniline has demonstrated utility is in the development of agrochemicals. The introduction of fluorine atoms into organic molecules is often associated with improved resistance to degradation by environmental factors, which is crucial for pesticides and herbicides. Researchers have synthesized novel analogs of this compound that exhibit potent activity against resistant weed species while maintaining low toxicity to non-target organisms. This aligns with the growing demand for sustainable agricultural practices that minimize environmental impact.

The synthetic flexibility of 2-bromo-3-iodo-5-(trifluoromethyl)aniline extends beyond pharmaceuticals and agrochemicals. It has been employed in materials science for the development of organic electronic materials, such as light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the trifluoromethyl group and the presence of halogen atoms contribute to favorable electronic properties, making this compound a candidate for optimizing charge transport in these devices.

From a mechanistic standpoint, the reactivity of 2-bromo-3-iodo-5-(trifluoromethyl)aniline provides insights into how substituent effects influence aromatic systems. The bromine and iodine atoms not only serve as handles for cross-coupling but also modulate electronic distribution across the ring. This has been studied computationally to understand how such modifications affect reaction pathways and product selectivity. Such knowledge is essential for designing more efficient synthetic routes and predicting the behavior of related compounds.

The industrial significance of 2-bromo-3-iodo-5-(trifluoromethyl)aniline is further underscored by its role in scaling up multi-step syntheses for commercial applications. Process chemists have developed optimized protocols for its preparation and subsequent transformations, ensuring high yields and purity levels required for industrial-scale production. These advancements reflect the broader trend toward greener chemistry practices, where waste generation and energy consumption are minimized through innovative synthetic methodologies.

In conclusion, 2-bromo-3-iodo-5-(trifluoromethyl)aniline (CAS No. 1805941-66-5) represents a cornerstone molecule in modern synthetic chemistry with far-reaching implications across multiple disciplines. Its unique structural features enable diverse applications in drug discovery, agrochemical development, and materials science. As research continues to uncover new ways to exploit its reactivity, this compound will undoubtedly remain a critical tool for chemists striving to innovate at the forefront of chemical biology and industrial applications.

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